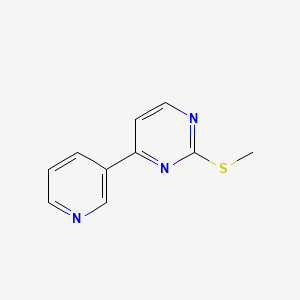

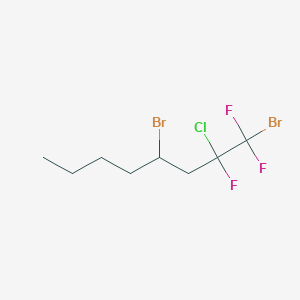

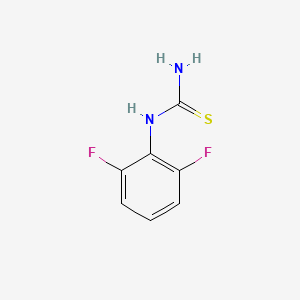

![molecular formula C10H10N4O2 B1598033 [4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid CAS No. 799262-38-7](/img/structure/B1598033.png)

[4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid

Descripción general

Descripción

“[4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid” is a chemical compound . It is related to the class of compounds known as tetrazoles. Tetrazoles are a group of compounds that contain a five-membered aromatic ring with four nitrogen atoms and one carbon atom .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . A progression of 5-[(5-aryl-1 H-pyrazol-3-yl)methyl]-1 H-tetrazoles has been assessed for their in vivo antihyperglycemic action .Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Bioisosteres in Drug Design

[4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid: is utilized in medicinal chemistry as a bioisostere for carboxylic acids. Due to its similar pKa values, it can mimic the biological properties of carboxylic acids while potentially offering better metabolic stability . This makes it valuable in the design of new drugs, especially where improved pharmacokinetic properties are desired.

Synthesis of Metal Complexes

This compound serves as a bifunctional ligand for the synthesis of novel metal complexes, particularly with copper (II) and nickel (II) . These complexes can have various applications, including catalysis, material science, and as potential therapeutic agents.

Molecular Docking Studies

In computational biology, [4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid derivatives are used in molecular docking studies to predict the orientation of a ligand when it binds to a protein receptor . This is crucial for understanding the interaction at the molecular level and for the rational design of drugs.

Antibacterial and Antifungal Agents

Tetrazole derivatives exhibit a range of biological activities, including antibacterial and antifungal effects . This makes them valuable candidates for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance.

Anti-inflammatory and Analgesic Applications

Due to their anti-inflammatory and analgesic activities, tetrazole derivatives are researched for their potential use in treating pain and inflammation . This could lead to the development of new classes of non-steroidal anti-inflammatory drugs (NSAIDs).

Material Science: Energetic Materials

The tetrazole ring is known for its high nitrogen content, which can be exploited in the development of energetic materials . These materials have applications in propellants and explosives, where controlled energy release is required.

Photographic and Imaging Technologies

Tetrazoles are sometimes used in photographic technologies due to their light-sensitive properties . They can form part of the chemical basis for developing photographic films and papers.

Agriculture: Growth Hormones

In agriculture, certain tetrazole derivatives are explored as growth hormones to enhance plant development . Their role in stimulating plant growth could be pivotal in increasing crop yields and improving food security.

Mecanismo De Acción

Target of Action

Tetrazole derivatives have been known to interact with a variety of enzymes and receptors in organisms . For instance, some tetrazole derivatives have been found to interact with P38 MAP kinase protein .

Mode of Action

Tetrazoles in general are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These activities suggest that tetrazoles may affect a variety of biochemical pathways.

Pharmacokinetics

It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that tetrazole derivatives may have good bioavailability.

Result of Action

Given the wide range of biological activities exhibited by tetrazoles, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

It is known that tetrazoles have high thermal stability , suggesting that they may be stable under a variety of environmental conditions.

Safety and Hazards

Direcciones Futuras

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, the future research directions could focus on exploring these properties further and developing new applications in the field of medicine and pharmaceuticals.

Propiedades

IUPAC Name |

2-[4-(5-methyltetrazol-1-yl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-7-11-12-13-14(7)9-4-2-8(3-5-9)6-10(15)16/h2-5H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLVCYOJCVLGDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390062 | |

| Record name | [4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789635 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid | |

CAS RN |

799262-38-7 | |

| Record name | 4-(5-Methyl-1H-tetrazol-1-yl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=799262-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

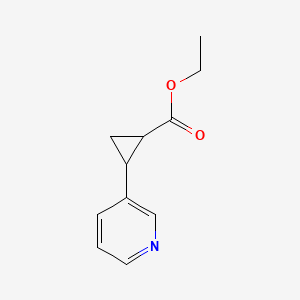

![N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1597951.png)

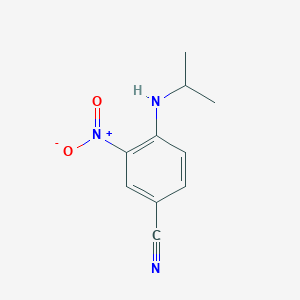

![4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1597961.png)

![2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B1597966.png)